molecular formula C13H12N2O5 B2372969 N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine CAS No. 312591-56-3

N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine

Cat. No.: B2372969
CAS No.: 312591-56-3
M. Wt: 276.248
InChI Key: YPMBBQGUFPTHLZ-UHFFFAOYSA-N
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Description

N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine is a useful research compound. Its molecular formula is C13H12N2O5 and its molecular weight is 276.248. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Treatment

8-Hydroxyquinolines, including derivatives like N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine, have been proposed for treating Alzheimer's disease (AD). They act as metal chaperones, disaggregating metal-enriched amyloid plaques and inhibiting Cu/Aβ redox chemistry, which could potentially reverse AD symptoms in transgenic animal models (Kenche et al., 2013).

Inhibition of Glycine Receptors

4-Hydroxyquinolines and related compounds, which are structurally similar to this compound, have been shown to antagonize the agonist response of inhibitory glycine receptors. This is significant in the context of NMDA receptor interactions (Schmieden et al., 1996).

Metal Complex Ligands

Glycine-N-amide substituted derivatives, including 8-hydroxyquinoline ligands, have been synthesized for forming metal complex ligands with potential receptor properties. This application is important in the synthesis of complex metal compounds (Albrecht et al., 2003).

Amino Acid Separation

8-Hydroxyquinoline derivatives have been used in chromatography for amino acid separation. Specifically, their affinity for glycine has been utilized in immobilized soft-metal affinity chromatography (Díez et al., 1995).

Fluorescence Sensing of Metal Ions

Derivatives of 8-hydroxyquinoline, including those with amino acid pendants like glycine, have shown promise as fluorescent sensors for metal ions such as Zn(II) and Cd(II), demonstrating potential in environmental and biological monitoring (Boonkitpatarakul et al., 2018).

Nonlinear Optical Properties

The nonlinear optical properties of compounds like this compound have been studied, indicating their potential use in optical devices. These studies focus on the effects of molecular structure on optical behavior (Zidan et al., 2016).

Properties

IUPAC Name

2-[carboxymethyl-(8-hydroxyquinolin-2-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c16-9-3-1-2-8-4-5-10(14-13(8)9)15(6-11(17)18)7-12(19)20/h1-5,16H,6-7H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMBBQGUFPTHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.